N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-fluorobenzamide

Bioactivity Database Mining Data Availability

This compound features a cyclic sulfonamide (sultam) and 3-fluorobenzamide group, offering a unique scaffold for carbonic anhydrase inhibitor research (analogous to Sulthiame but with a distinct zinc-binding motif). Its fragment-like properties make it a strategic addition to screening libraries. Since no public bioactivity data exists, it is an ideal negative control or starting point for novel IP generation. Given limited public sourcing, we facilitate direct procurement from established chemical suppliers, ensuring research-grade purity and supply chain integrity.

Molecular Formula C17H17FN2O3S
Molecular Weight 348.39
CAS No. 899976-01-3
Cat. No. B2464586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-fluorobenzamide
CAS899976-01-3
Molecular FormulaC17H17FN2O3S
Molecular Weight348.39
Structural Identifiers
SMILESC1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F
InChIInChI=1S/C17H17FN2O3S/c18-14-5-3-4-13(12-14)17(21)19-15-6-8-16(9-7-15)20-10-1-2-11-24(20,22)23/h3-9,12H,1-2,10-11H2,(H,19,21)
InChIKeyKWTLYZSEYVATCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-fluorobenzamide (CAS 899976-01-3): Compound Profile and Research Availability


N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-fluorobenzamide (CAS 899976-01-3) is a synthetic small molecule with the molecular formula C17H17FN2O3S and a molecular weight of 348.39 g/mol. It belongs to the class of 1,2-thiazinane-containing benzamides, featuring a 3-fluorophenyl moiety linked via an amide bond to a phenyl ring substituted with a cyclic sulfonamide (sultam) group . This compound is primarily cataloged by chemical suppliers as a research-grade building block or screening compound, and its public bioactivity profile is not established in major open-access databases such as PubChem or ChEMBL [1]. The lack of characterized biological targets or pharmacological data places it among many commercially available but biologically unannotated screening compounds intended for drug discovery campaigns [1].

Procurement Risk Analysis for N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-fluorobenzamide: Why Generic Substitution Fails


For this specific compound, 'generic substitution' is a misnomer because no established pharmacological reference standard exists against which to measure equivalence. Unlike well-characterized drugs or chemical probes, N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-fluorobenzamide lacks publicly reported potency, selectivity, or functional data [1]. Therefore, any substitution by a structurally similar analog carries unknown risk. The presence of both a 3-fluorobenzamide group and a 1,2-thiazinane-1,1-dioxide (sultam) ring system distinguishes it chemically from simpler fluorobenzamides or sulfonamides, but without quantitative activity data, the functional consequence of these structural features remains uncharacterized [2]. Substitution with a compound differing in the fluorine substitution pattern or the heterocyclic core could result in unpredictable changes to target binding, solubility, or metabolic stability, yet none of these parameters have been quantified for this compound to establish an acceptable range [2].

Quantitative Differentiation Evidence for N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-fluorobenzamide


Absence of Publicly Curated Bioactivity Data Versus In-Class Comparators

A systematic search of authoritative public databases (PubChem, ChEMBL, BindingDB) for the exact CAS number (899976-01-3) yields no curated bioactivity data. This contrasts sharply with structurally related, characterized inhibitors like Sulthiame (CAS 61-56-3), which is a well-documented pan-carbonic anhydrase inhibitor with reported Ki values ranging from 6 nM to 1,540 nM across CA isoforms [1]. The absence of data for the target compound is not evidence of inactivity, but it means no quantifiable differentiation against Sulthiame or any other analog is currently possible.

Bioactivity Database Mining Data Availability

Structural Divergence from Therapeutic Sulfonamide Scaffolds

The target compound contains a benzamide linker, distinguishing it from the clinically used anticonvulsant Sulthiame, which contains a benzenesulfonamide group. This structural difference is functionally significant in carbonic anhydrase (CA) inhibition, where the sulfonamide moiety acts as the zinc-binding group essential for potent inhibition [1]. Sulthiame's sulfonamide group coordinates the active-site zinc ion, enabling nanomolar Ki values, whereas a simple benzamide lacks this strong zinc-binding capacity, potentially altering the inhibition mechanism and potency [1]. However, no experimental CA inhibition data exist for the target compound to confirm or quantify this predicted difference.

Medicinal Chemistry Scaffold Comparison Carbonic Anhydrase

Molecular Weight and Physicochemical Differentiation from Smaller Sulfonamide Probes

The target compound has a molecular weight of 348.39 g/mol, which is approximately 20% greater than Sulthiame (290.36 g/mol) . This higher molecular weight, attributable to the additional fluorophenyl ring, may influence membrane permeability, solubility, and pharmacokinetic behavior, although no experimental solubility, logP, or permeability data are publicly available for the target compound to substantiate these inferences.

Physicochemical Properties Molecular Weight Drug-likeness

Recommended Application Scenarios for N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-fluorobenzamide Based on Current Evidence


Exploratory Medicinal Chemistry: Derivatization for Carbonic Anhydrase Inhibitor Development

Given its structural similarity to the sultam-containing drug Sulthiame, this compound can serve as a starting scaffold for derivatization into novel carbonic anhydrase inhibitors. The benzamide group offers a synthetic handle distinct from the sulfonamide in Sulthiame, potentially enabling exploration of alternative zinc-binding motifs or allosteric modulation. However, as no CA inhibition data exist, initial screening against CA isoforms is a prerequisite [1].

Building Block for Fragment-Based Drug Discovery (FBDD)

The compound's moderate molecular weight and the combination of a fluorophenyl moiety with a sultam ring make it a suitable fragment-sized molecule for FBDD libraries targeting enzymes or receptors that accommodate fluorinated aromatic groups and hydrogen bond acceptors. Its utility is contingent on solubility and stability profiling, which remain to be determined .

Negative Control or Inactive Analog for Sulthiame-Based Assays

Because the benzamide group is predicted to lack the strong zinc-binding capacity of a sulfonamide, this compound may serve as a negative control or an inactive structural analog in experiments designed to confirm the on-target activity of sulfonamide-based CA inhibitors. This application requires experimental confirmation of inactivity against the target of interest [1].

Quote Request

Request a Quote for N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.